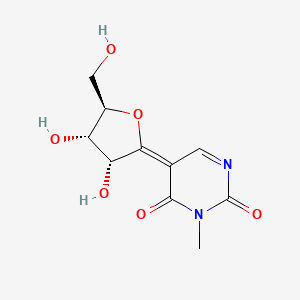
CID 137699654
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 137699654” is known as Neuromedin U-25 (human). It is a peptide composed of 25 amino acids and is involved in various physiological processes. Neuromedin U-25 is a bioactive peptide that plays a role in the regulation of smooth muscle contraction, blood pressure, and stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neuromedin U-25 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, the production of Neuromedin U-25 may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding Neuromedin U-25 into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Neuromedin U-25 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues to form methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Neuromedin U-25 has a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationships of peptides and developing peptide-based drugs.
Biology: Investigating the role of Neuromedin U-25 in physiological processes such as smooth muscle contraction, blood pressure regulation, and stress responses.
Medicine: Exploring the therapeutic potential of Neuromedin U-25 in treating conditions such as hypertension, gastrointestinal disorders, and stress-related disorders.
Industry: Utilizing Neuromedin U-25 in the development of diagnostic assays and therapeutic agents
Mecanismo De Acción
Neuromedin U-25 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors for Neuromedin U-25 are the Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2). Upon binding to these receptors, Neuromedin U-25 activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various physiological responses, such as smooth muscle contraction and modulation of blood pressure .
Comparación Con Compuestos Similares
Neuromedin U-25 can be compared with other similar peptides, such as:
Neuromedin U-8: A shorter version of Neuromedin U-25, consisting of 8 amino acids. Neuromedin U-8 has similar biological activities but with different potency and receptor affinity.
Neuromedin S: Another peptide related to Neuromedin U, with distinct receptor binding properties and physiological effects.
Substance P: A neuropeptide involved in pain perception and smooth muscle contraction, similar to Neuromedin U-25 but with different receptor targets and signaling pathways
Neuromedin U-25 is unique due to its specific receptor interactions and the range of physiological processes it regulates. Its longer peptide chain compared to Neuromedin U-8 allows for more complex interactions with its receptors, leading to distinct biological effects .
Propiedades
Fórmula molecular |
C70H152N31O6 |
|---|---|
Peso molecular |
1524.2 g/mol |
InChI |
InChI=1S/C70H152N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h21,26-29,52-64,81-90,94-99,102-104H,4-20,22-25,30-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
Clave InChI |
NUKVYVDZMDTREJ-FHUAGPRDSA-N |
SMILES isomérico |
CC(C)C[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NC[CH]NC[CH]NCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NC[CH]NC[CH]NC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
SMILES canónico |
CC(C)CC(CN[CH]CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NC[CH]NC[CH]NCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NC[CH]NC[CH]NCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)
